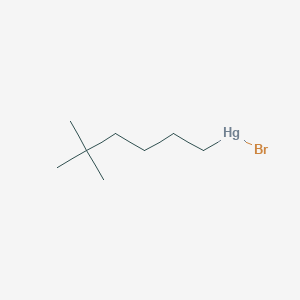

Bromo-(5,5-dimethylhexyl)mercury

Description

Bromo-(5,5-dimethylhexyl)mercury is an organomercury compound characterized by a branched alkyl chain (5,5-dimethylhexyl) bonded to a mercury atom, which is further substituted with a bromine atom. This structure places it within the broader class of alkylmercury halides, which are known for their applications in organic synthesis and historical use in biocides. The branched alkyl chain likely influences its physical properties (e.g., solubility, volatility) and reactivity compared to linear analogs.

Properties

CAS No. |

6332-71-4 |

|---|---|

Molecular Formula |

C8H17BrHg |

Molecular Weight |

393.72 g/mol |

IUPAC Name |

bromo(5,5-dimethylhexyl)mercury |

InChI |

InChI=1S/C8H17.BrH.Hg/c1-5-6-7-8(2,3)4;;/h1,5-7H2,2-4H3;1H;/q;;+1/p-1 |

InChI Key |

UASZYOKAMTXQKI-UHFFFAOYSA-M |

Canonical SMILES |

CC(C)(C)CCCC[Hg]Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bromo-(5,5-dimethylhexyl)mercury typically involves the reaction of 5,5-dimethylhexyl bromide with mercuric acetate in an organic solvent such as tetrahydrofuran (THF). The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials. The general reaction scheme is as follows:

C8H17Br+Hg(OAc)2→C8H17HgBr+2AcOH

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Bromo-(5,5-dimethylhexyl)mercury undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide or alkoxide ions.

Oxidation and Reduction Reactions: The mercury center can undergo oxidation or reduction, leading to different oxidation states of mercury.

Complexation Reactions: The compound can form complexes with other ligands, such as phosphines or amines.

Common Reagents and Conditions

Substitution Reactions: Typically carried out in polar solvents like ethanol or water, with reagents such as sodium hydroxide or potassium tert-butoxide.

Oxidation Reactions: Common oxidizing agents include hydrogen peroxide or potassium permanganate.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

Major Products Formed

Substitution Reactions: Products include hydroxylated or alkoxylated derivatives of the original compound.

Oxidation and Reduction Reactions: Products vary depending on the specific reagents and conditions used, but may include different organomercury species or inorganic mercury compounds.

Scientific Research Applications

Bromo-(5,5-dimethylhexyl)mercury has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-mercury bonds.

Biology: Studied for its potential effects on biological systems, including its interactions with proteins and enzymes.

Medicine: Investigated for its potential use in medicinal chemistry, particularly in the development of mercury-based drugs.

Industry: Utilized in various industrial processes, including catalysis and material science.

Mechanism of Action

The mechanism of action of Bromo-(5,5-dimethylhexyl)mercury involves its ability to form strong bonds with sulfur-containing biomolecules, such as cysteine residues in proteins. This interaction can lead to the inhibition of enzyme activity and disruption of cellular processes. The compound’s reactivity is largely due to the electrophilic nature of the mercury center, which readily forms covalent bonds with nucleophilic sites in biological molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The evidence includes several organomercury compounds with structural similarities to Bromo-(5,5-dimethylhexyl)mercury. Below is a comparative analysis based on substituent groups and available

Alkyl Chain Branching and Substitution

- Bromo(hexyl)mercury ([18431-36-2]): This compound features a linear hexyl chain. Linear alkylmercury bromides typically exhibit higher volatility and lower thermal stability compared to branched analogs due to reduced steric hindrance. No specific data on reactivity or toxicity is provided in the evidence .

- Chloro(3,3-dimethylbutyl)mercury :

A branched analog with a shorter alkyl chain (3,3-dimethylbutyl). The dimethyl substitution at the third carbon likely increases steric hindrance, reducing nucleophilic attack at the mercury center. This structural feature may enhance stability in solution compared to linear derivatives .

Functional Group Variations

- Bromo-(2-methoxycyclohexyl)mercury ([42085-73-4]): The presence of a methoxy group on the cyclohexyl ring introduces polarity, likely improving solubility in polar aprotic solvents. Methoxy-substituted organomercury compounds are often intermediates in cross-coupling reactions, but direct comparisons to alkylmercury bromides are absent in the evidence .

- Bromo(methyl)mercury ([506-83-2]): A simple methylmercury bromide, notorious for high neurotoxicity and environmental persistence.

Performance in Electrochemical Contexts

Bromine substitution in esters enhances electrophilicity, a principle that may extend to organomercury compounds.

Data Table: Key Structural and Functional Comparisons

| Compound Name | CAS Number | Alkyl Chain Type | Substituent | Notable Properties (Inferred) |

|---|---|---|---|---|

| This compound | Not provided | Branched (C8) | Bromine | Likely low volatility, moderate stability |

| Bromo(hexyl)mercury | [18431-36-2] | Linear (C6) | Bromine | Higher volatility, lower thermal stability |

| Chloro(3,3-dimethylbutyl)mercury | Not provided | Branched (C6) | Chlorine | Enhanced steric hindrance, higher stability |

| Bromo(methyl)mercury | [506-83-2] | Linear (C1) | Bromine | High toxicity, environmental persistence |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.